molecular formula C7H9IN2 B8771400 2-cyclopropyl-4-iodo-1-methyl-1H-imidazole CAS No. 824431-85-8

2-cyclopropyl-4-iodo-1-methyl-1H-imidazole

Cat. No. B8771400
Key on ui cas rn: 824431-85-8
M. Wt: 248.06 g/mol
InChI Key: FAAQIWWKGLYLMM-UHFFFAOYSA-N
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Patent
US07091222B2

Procedure details

The title compound, MS: m/e=249.1 (M+H+), was prepared in accordance with the general method of example 1 from 2-cyclopropyl-5-iodo-1H-imidazole (example C) and iodomethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[NH:5][C:6]([I:9])=[CH:7][N:8]=2)[CH2:3][CH2:2]1.I[CH3:11]>>[CH:1]1([C:4]2[N:8]([CH3:11])[CH:7]=[C:6]([I:9])[N:5]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C=1NC(=CN1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1N(C=C(N1)I)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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